![molecular formula C9H5BrN2S B13679674 2-Amino-4-bromo-benzothiophene-3-carbonitrile](/img/structure/B13679674.png)
2-Amino-4-bromo-benzothiophene-3-carbonitrile
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Overview
Description
2-Amino-4-bromo-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile compound in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced functional groups, such as amines or alcohols.
Scientific Research Applications
2-Amino-4-bromo-benzothiophene-3-carbonitrile is a chemical compound with applications in the synthesis of various heterocycles and biologically active molecules . Due to its synthetic availability, 2-aminothiophenes are widely used . This compound, and related structures, have been used in the creation of a variety of functional materials, including pharmaceuticals, dyes, and agrochemicals .
Synthesis of related compounds
- 2-aminothiophenes 2-aminothiophenes can be used as starting points for the synthesis of thiophene-containing heterocycles and polycyclic hybrid molecules . The most common synthetic approach to 2-aminothiophenes involves the Gewald reaction of methylene active nitriles with elemental sulfur and methylene active ketones/aldehydes .
- Dihydrothiophenes 2,3(4,5)-dihydrothiophenes have a wide range of synthetic applications and have been incorporated into biologically active molecules .
Applications
- Antimicrobial agents Some derivatives have shown antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis .
- Anticancer agents Some tetrahydrobenzo[b]thiophene derivatives have shown higher effects than doxorubicin against human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) . Thiadiazole derivatives have also demonstrated potential as anticancer agents, decreasing the viability of various cancer cells .
- Enzyme inhibitors Certain esters of 2-amino-4,5-dihydrothiophene-3-carboxylic acids have been recognized as specific inhibitors of malaria agent Plasmodium falciparum dihydroorotate dehydrogenase .
- KRas G12C inhibitors 2-amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile can be used to prepare KRas G12C inhibitors .
- Functional materials 2-aminothiophenes can be used in the preparation of functional materials such as electrochemically color-switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .
Table of related compounds and their applications
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)thiophene: Similar structure but with a benzoyl group instead of a nitrile group.
2-Amino-4-bromo-thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Amino-4-bromo-benzothiophene-3-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This makes it a valuable compound for developing new materials and pharmaceuticals.
Biological Activity
2-Amino-4-bromo-benzothiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H5BrN2S. Its structure features a benzothiophene core with an amino group and a bromine atom, which are critical for its biological activity.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Weight | 239.12 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells.
In a comparative study, this compound demonstrated higher activity than traditional chemotherapeutics such as cisplatin and topotecan in specific cancer models, indicating its potential as a novel anticancer agent .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target protein kinases involved in tumor growth regulation .
Case Studies
- In Vitro Studies : A study conducted on human prostate cancer cells revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) and reduced cell viability. The compound was found to induce cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to target proteins such as cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The binding affinity observed suggests that it could serve as a lead compound for developing CDK inhibitors .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate it possesses moderate efficacy against certain bacterial strains, although further studies are needed to fully elucidate its spectrum of activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for its development as a therapeutic agent. Current research focuses on its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Preliminary Pharmacokinetic Data
Parameter | Value |
---|---|
Bioavailability | To be determined |
Half-life | To be determined |
Metabolism | Hepatic |
Toxicological assessments are ongoing; however, initial findings suggest that it has a favorable safety profile compared to established chemotherapeutics.
Properties
Molecular Formula |
C9H5BrN2S |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-amino-4-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-8(6)5(4-11)9(12)13-7/h1-3H,12H2 |
InChI Key |
ZSMMHHQGUZRNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)N)C#N |
Origin of Product |
United States |
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